molecular formula C12H9N3O3S B11268948 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11268948
M. Wt: 275.29 g/mol
InChI Key: KNYILEAUFJPRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the condensation of a benzoxazole derivative with a thiazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common reagents used in the synthesis include acetic anhydride, thionyl chloride, and various amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Industry: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE include other benzoxazole and thiazole derivatives, such as:

  • 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE
  • N-(1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of benzoxazole and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H9N3O3S

Molecular Weight

275.29 g/mol

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H9N3O3S/c16-10(14-11-13-5-6-19-11)7-15-8-3-1-2-4-9(8)18-12(15)17/h1-6H,7H2,(H,13,14,16)

InChI Key

KNYILEAUFJPRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.